BenchChemオンラインストアへようこそ!

tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate

Medicinal chemistry Building block design Conformational analysis

tert-Butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate is a bifunctional Boc-protected amino-alcohol building block featuring a cyclobutane core, a hydroxyethyl substituent at the cyclobutyl 1-position, and a methylene spacer inserted between the carbamate nitrogen and the cyclobutyl ring. This methylene spacer distinguishes it from the direct-attachment regioisomer tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate (CAS 1028266-97-8) and confers distinct conformational and pharmacochemical properties.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B13575322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCC1)CCO
InChIInChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-9-12(7-8-14)5-4-6-12/h14H,4-9H2,1-3H3,(H,13,15)
InChIKeyXRRWKCGGNVLPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate: Structural Identity and Procurement Context


tert-Butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate is a bifunctional Boc-protected amino-alcohol building block featuring a cyclobutane core, a hydroxyethyl substituent at the cyclobutyl 1-position, and a methylene spacer inserted between the carbamate nitrogen and the cyclobutyl ring. This methylene spacer distinguishes it from the direct-attachment regioisomer tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate (CAS 1028266-97-8) and confers distinct conformational and pharmacochemical properties . The compound is employed as a synthetic intermediate in medicinal chemistry programs, including growth hormone secretagogue development, where the cyclobutyl scaffold imparts conformational constraint and metabolic stability [1]. Its procurement-relevant identifiers include molecular formula C12H23NO3 and molecular weight approximately 229.32 g/mol .

Why Generic Substitution Is Not Advisable for tert-Butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate


Substituting this compound with a closely related cyclobutyl carbamate — even one sharing the same core atoms — introduces measurable alterations in lipophilicity, hydrogen-bonding capacity, molecular weight, and conformational behaviour that propagate through synthetic sequence yields, intermediate purification behaviour, and downstream biological target engagement. The methylene spacer between the carbamate nitrogen and the cyclobutyl ring is not a trivial structural nuance: it increases molecular weight by ~14 Da relative to direct-attachment analogs, adds a rotatable bond, and repositions the Boc-protected amine relative to the hydroxyethyl group, modifying the three-dimensional pharmacophore presentation that medicinal chemistry programs rely upon [1]. Empirical data from cyclobutyl carbamate SAR studies demonstrate that even subtle changes in the capping group — such as cyclobutyl versus cyclopentyl carbamate — produce ~10-fold differences in cell-based potency in antiviral assays, underscoring the sensitivity of biological readouts to the precise cyclobutyl-carbamate architecture [2].

Quantitative Differentiation Evidence for tert-Butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate Versus Closest Analogs


Methylene Spacer Increases Molecular Weight and Conformational Flexibility Relative to Direct-Attachment Analog

The target compound incorporates a methylene (–CH2–) spacer between the carbamate nitrogen and the cyclobutyl C1, yielding molecular formula C12H23NO3 and MW ~229.32 g/mol. By contrast, the direct-attachment analog tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate (CAS 1028266-97-8) has formula C11H21NO3 and MW 215.29 g/mol, a difference of +14 Da and one additional rotatable bond . This methylene insertion increases the distance between the Boc-protected amine and the cyclobutyl ring, altering both the steric environment around the carbamate and the relative orientation of the hydroxyethyl and Boc-NH pharmacophoric elements.

Medicinal chemistry Building block design Conformational analysis

Hydrogen-Bond Donor Count Differentiates Target Compound from Ketone and Simple Alkyl Carbamate Analogs

The hydroxyethyl substituent on the target compound provides two hydrogen-bond donor (HBD) sites (carbamate NH + hydroxyl OH), whereas simpler cyclobutyl carbamate analogs lack this dual donor capacity. tert-Butyl cyclobutylcarbamate (CAS 56700-66-4) has only 1 HBD (carbamate NH only, no hydroxyl) and 2 HBA, while tert-butyl (3-oxocyclobutyl)carbamate (CAS 154748-49-9) has 1 HBD and 3 HBA but the ketone oxygen is only a hydrogen-bond acceptor [1]. The target compound's hydroxyl group can serve as both a donor and an acceptor, enabling bidirectional hydrogen-bonding interactions that are absent in the ketone and simple alkyl analogs.

Hydrogen bonding Solubility Target engagement

Lipophilicity Differential (ΔXLogP3 ≈ 0.5) Between 1-Position and 3-Position Cyclobutyl Hydroxyethyl Carbamate Regioisomers

Among the closest structural analogs, the position of the hydroxyethyl substituent on the cyclobutyl ring significantly modulates lipophilicity. The direct-attachment 1-substituted analog (CAS 1028266-97-8) has XLogP3 = 1.900, whereas the 3-substituted regioisomer (CAS 1607474-26-9) has XLogP3 = 1.400, a difference of 0.5 log units [1]. This class-level inference extends to the target compound bearing the methylene spacer: the 1-position attachment topology is expected to preserve lipophilicity closer to the 1-substituted analog (XLogP3 ≈ 1.9) rather than the 3-substituted variant (XLogP3 ≈ 1.4).

Lipophilicity Regioisomerism ADME profiling

Cyclobutyl Ring Strain and Conformational Properties Differentiate from Cyclopropyl and Cyclopentyl Carbamate Analogs

The cyclobutyl ring possesses a unique puckered conformation with ring strain energy of approximately 26.3 kcal/mol — intermediate between cyclopropyl (~27.5 kcal/mol) and cyclopentyl (~6.5 kcal/mol) [1]. This intermediate strain profile balances sufficient kinetic stability for synthetic handling with enough reactivity to enable ring-opening transformations when desired. The cyclopropyl analog tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate (CAS 1600881-22-8) shares the molecular formula C11H21NO3 but exhibits higher ring strain and a more planar geometry, while the cyclopentyl analog would have lower strain but a larger ring size that alters the spatial presentation of the hydroxyethyl and carbamate groups [2].

Ring strain Metabolic stability Conformational restriction

Cyclobutyl Carbamate Motif Confers ~10-Fold Cell-Based Potency Improvement Over tert-Butyl Carbamate in Antiviral SAR Contexts

In a landmark structure-activity relationship study of macrocyclic HCV NS3 protease inhibitors, replacement of the tert-butyl carbamate capping group (compound 15) with a cyclobutyl carbamate (compound 16) resulted in an approximately 10-fold improvement in cell-based replicon potency, achieving subnanomolar activity. The cyclopentyl carbamate analog (compound 17) produced a comparable improvement [1]. This class-level evidence demonstrates that the cyclobutyl carbamate architecture — the core structural motif shared with the target compound — provides quantifiable advantages in cellular antiviral potency relative to the simpler tert-butyl carbamate, likely due to enhanced metabolic stability and/or improved cell permeability conferred by the cyclic alkyl carbamate [1].

Antiviral drug discovery Cell-based potency HCV NS3 protease

High-Value Application Scenarios for tert-Butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate


Synthesis of Conformationally Constrained Growth Hormone Secretagogue Intermediates

This compound serves as a key intermediate for constructing dipeptidomimetic N-terminals in growth hormone secretagogue (GHS) programs. The methylene spacer provides a specific spatial orientation of the Boc-protected amine that matches the pharmacophoric requirements identified in ipamorelin-derived GHS series, where cyclobutyl-containing intermediates were employed to achieve potent in vitro GH release in rat pituitary cell assays [1]. The hydroxyethyl group offers a synthetic handle for further functionalization (esterification, etherification, or oxidation) while the Boc group enables orthogonal protection strategies during multi-step synthesis.

Kinase Inhibitor and Antiviral Agent Scaffold Construction

The cyclobutyl carbamate motif has demonstrated ~10-fold cell-based potency improvements in antiviral replicon assays compared to simpler tert-butyl carbamate capping groups [1]. The target compound's bifunctional nature (Boc-protected amine + terminal hydroxyl) makes it suitable for constructing macrocyclic or linear inhibitors where the hydroxyl can be elaborated to introduce target-specific recognition elements. The methylene spacer between the carbamate and cyclobutyl ring provides an additional degree of conformational freedom that can be exploited to fine-tune the fit within enzyme active sites, complementing the rigidifying effect of the cyclobutyl core.

Peptidomimetic Design Requiring Dual Hydrogen-Bond Donor Capacity

With 2 hydrogen-bond donors (carbamate NH + hydroxyl OH) and 3 hydrogen-bond acceptors, the target compound provides a richer H-bonding profile than simpler cyclobutyl carbamates (which typically possess only 1 HBD and 2 HBA) [1]. This dual donor capacity is valuable in peptidomimetic design where the hydroxyl can mimic a serine, threonine, or tyrosine side-chain interaction while the carbamate NH serves as a backbone amide surrogate. The cyclobutyl ring simultaneously imposes conformational restriction, reducing the entropic penalty upon target binding — a design principle validated across multiple cyclobutyl-containing clinical candidates [2].

Building Block for Cyclobutyl-Containing Fragment-Based Drug Discovery (FBDD) Libraries

The intermediate ring strain of cyclobutane (~26.3 kcal/mol) positions this compound as an attractive fragment for FBDD libraries, offering a balance between three-dimensional character (fraction sp³, non-planarity) and synthetic tractability that is superior to cyclopropyl analogs (higher strain, potential for unwanted ring-opening) and cyclopentyl analogs (lower strain but larger size, potentially exceeding fragment lead-likeness criteria) [1]. The hydroxyethyl and Boc-amine functional groups provide two orthogonal diversification points, enabling rapid parallel library synthesis.

Quote Request

Request a Quote for tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.